Cas no 75880-66-9 (1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)-)
1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)-
- 75880-66-9
- EN300-6497500
- (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylic acid
- (1R,2R)-3-methylenecyclopropane-1,2-dicarboxylic acid
- 3-Methylenecyclopropane-trans-1,2-dicarboxylic acid
- 499-02-5
- 3-Methylenecyclopropane-1,2-dicarboxylic acid, trans-
- dl-3-Methylenecyclopropane-trans-1,2-dicarboxylic acid
- Z2306725862
- 3-Methylene-1,2-cyclopropanedicarboxylic acid #
- trans-1-Methylene cyclopropane-2,3-dicarboxylic acid
- 1-Methylen-cyclopropan-trans-2,3-dicarbonsA currencyure
- AKOS025116667
- 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, trans-
- 3-Methylene-cyclopropane-1,2-dicarboxylic acid
- SCHEMBL8954801
- Feist'S acid
- (1R,2R)-3-methylene-1,2-cyclopropanedicarboxylic acid
- 3-Methylenecyclopropane-trans-1,2-dicarboxylic acid (Feist's acid)
- rac-(1r,2r)-3-methylidenecyclopropane-1,2-dicarboxylic acid
-
- Inchi: 1S/C6H6O4/c1-2-3(5(7)8)4(2)6(9)10/h3-4H,1H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1
- InChI Key: XZVHROKAQFFOCA-IMJSIDKUSA-N
- SMILES: OC([C@H]1C(=C)[C@@H]1C(=O)O)=O
Computed Properties
- Exact Mass: 142.02660867Da
- Monoisotopic Mass: 142.02660867Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 74.6Ų
1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6497500-0.05g |
rac-(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylic acid |
75880-66-9 | 95% | 0.05g |
$162.0 | 2023-04-20 | |
| Enamine | EN300-6497500-0.1g |
rac-(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylic acid |
75880-66-9 | 95% | 0.1g |
$241.0 | 2023-04-20 | |
| Enamine | EN300-6497500-0.25g |
rac-(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylic acid |
75880-66-9 | 95% | 0.25g |
$347.0 | 2023-04-20 | |
| Enamine | EN300-6497500-0.5g |
rac-(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylic acid |
75880-66-9 | 95% | 0.5g |
$546.0 | 2023-04-20 | |
| Enamine | EN300-6497500-1.0g |
rac-(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylic acid |
75880-66-9 | 95% | 1.0g |
$699.0 | 2023-04-20 | |
| Enamine | EN300-6497500-2.5g |
rac-(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylic acid |
75880-66-9 | 95% | 2.5g |
$1370.0 | 2023-04-20 | |
| Enamine | EN300-6497500-5.0g |
rac-(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylic acid |
75880-66-9 | 95% | 5.0g |
$2028.0 | 2023-04-20 | |
| Enamine | EN300-6497500-10.0g |
rac-(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylic acid |
75880-66-9 | 95% | 10.0g |
$3007.0 | 2023-04-20 |
1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)- Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)-
Comprehensive Overview of 1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)- (CAS No. 75880-66-9)
The compound 1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)- (CAS No. 75880-66-9) is a highly specialized chiral molecule with significant applications in organic synthesis and pharmaceutical research. Its unique cyclopropane ring structure, combined with the presence of carboxylic acid groups and a methylene substituent, makes it a valuable building block for the development of bioactive compounds. Researchers and chemists frequently search for this compound due to its stereospecificity and potential in asymmetric synthesis, which aligns with the growing demand for enantiomerically pure drugs.
In recent years, the interest in chiral intermediates like 1,2-CYCLOPROPANEDICARBOXYLIC ACID derivatives has surged, driven by advancements in green chemistry and sustainable synthesis methods. The compound's (1R,2R)- configuration is particularly noteworthy, as it enables the creation of optically active products with high precision. This aligns with current trends in the pharmaceutical industry, where stereoselective synthesis is critical for reducing side effects and improving drug efficacy. Searches for "chiral building blocks for drug discovery" or "cyclopropane derivatives in medicinal chemistry" often highlight the relevance of this compound.
The structural features of 1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)- also make it a subject of interest in material science. Its rigid cyclopropane core can enhance the thermal stability and mechanical properties of polymers, a topic frequently explored in queries like "high-performance polymers from cyclic compounds." Additionally, its potential use in catalysis and ligand design is a hot topic, as researchers seek efficient ways to optimize chemical reactions.
From a synthetic perspective, the compound's carboxylic acid groups offer versatile functionalization opportunities, enabling the creation of esters, amides, or other derivatives. This flexibility is crucial for structure-activity relationship (SAR) studies, a common search term among medicinal chemists. The methylene group further allows for modifications such as cross-coupling reactions, which are central to modern organic synthesis methodologies.
In conclusion, 1,2-CYCLOPROPANEDICARBOXYLIC ACID, 3-METHYLENE-, (1R,2R)- (CAS No. 75880-66-9) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and catalysis. Its chiral nature and functional groups make it a sought-after reagent in both academic and industrial settings. As the demand for sustainable chemistry and enantioselective synthesis grows, this compound is likely to remain a focal point for innovation and research.
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